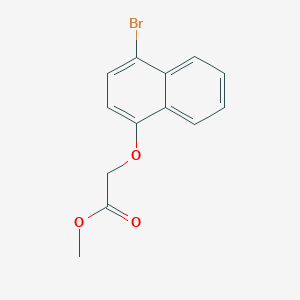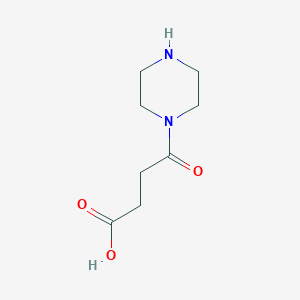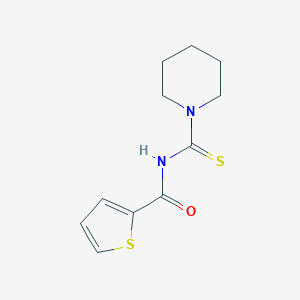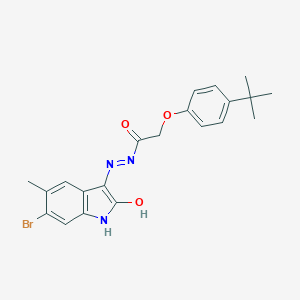
(4-Bromo-naphthalen-1-yloxy)-acetic acid Methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-naphthalen-1-yloxy)-acetic acid Methyl ester, also known as BNOA-Me, is an organic compound that has gained much attention in recent years due to its potential applications in scientific research. This compound is a derivative of naphthalene and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Physiochemical Property Modification
Naphthalene acetic acid derivatives, akin to “(4-Bromo-naphthalen-1-yloxy)-acetic acid Methyl ester,” have been studied for their influence on the physiochemical properties of fruits, enhancing growth rates and improving quality without undesirable effects on yield. High concentrations, however, have shown to inhibit metabolic reactions, suggesting a delicate balance in application for optimal plant and fruit development (Singh, Mirza, & Singh, 2017).
Synthesis of Biopolymers
Chemical modification through esterification, similar to the reactions involving “(4-Bromo-naphthalen-1-yloxy)-acetic acid Methyl ester,” leads to the creation of biopolymer ethers and esters. These modifications yield specific properties based on functional groups, substitution degrees, and patterns, offering potential in drug delivery applications due to their ability to form nanoparticles for targeted therapies (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Biotechnological Routes
Lactic acid production from biomass presents a biotechnological route for synthesizing derivatives like lactate ester, demonstrating “(4-Bromo-naphthalen-1-yloxy)-acetic acid Methyl ester”'s potential in green chemistry. These processes emphasize the importance of developing biotechnological alternatives to chemical synthesis, aiming for sustainability and efficiency in producing valuable chemicals (Gao, Ma, & Xu, 2011).
Carcinogenicity and Toxicity Studies
Investigations into the carcinogenicity and toxicity of naphthalene derivatives, including studies on methyl esters, underscore the necessity of understanding their health impacts. While some derivatives exhibit potential in medical applications, their safety profiles necessitate comprehensive evaluation to ensure they do not pose significant health risks (Fowler, Meurer, Honarvar, & Kirkland, 2018).
Eigenschaften
IUPAC Name |
methyl 2-(4-bromonaphthalen-1-yl)oxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3/c1-16-13(15)8-17-12-7-6-11(14)9-4-2-3-5-10(9)12/h2-7H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXLVMALIINXEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C2=CC=CC=C21)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methylbenzamide](/img/structure/B466665.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B466771.png)
![2-(2-Isopropyl-5-methyl-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B466774.png)
![2-{[(2-Isopropyl-5-methylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B466779.png)

![4-{2-[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B466798.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B466847.png)

![N-[(2,5-dimethoxyphenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B466859.png)
![(4Z)-4-[2-(2-chloro-3-methylphenyl)hydrazinylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B466901.png)

![N'-[(4-ethylphenoxy)acetyl]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B466910.png)
![3-methyl-N'-[(4-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B466920.png)